molecular formula C5H4BrNaO2S2 B13182044 Sodium 5-bromo-4-methylthiophene-2-sulfinate

Sodium 5-bromo-4-methylthiophene-2-sulfinate

Cat. No.: B13182044
M. Wt: 263.1 g/mol
InChI Key: BKWINBVDYJJDTK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

The mechanism of action of sodium 5-bromo-4-methylthiophene-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, where it replaces other functional groups, or in electrophilic addition reactions, where it adds to electron-rich substrates . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-methylthiophene-2-sulfinate
  • Sodium 5-chloro-4-methylthiophene-2-sulfinate
  • Sodium 5-bromo-2-thiophenesulfonate

Uniqueness

Sodium 5-bromo-4-methylthiophene-2-sulfinate is unique due to the presence of both bromine and methyl groups on the thiophene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable reagent for specific synthetic applications where these functional groups are required .

Properties

Molecular Formula

C5H4BrNaO2S2

Molecular Weight

263.1 g/mol

IUPAC Name

sodium;5-bromo-4-methylthiophene-2-sulfinate

InChI

InChI=1S/C5H5BrO2S2.Na/c1-3-2-4(10(7)8)9-5(3)6;/h2H,1H3,(H,7,8);/q;+1/p-1

InChI Key

BKWINBVDYJJDTK-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC(=C1)S(=O)[O-])Br.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.